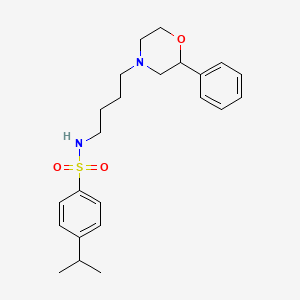

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-19(2)20-10-12-22(13-11-20)29(26,27)24-14-6-7-15-25-16-17-28-23(18-25)21-8-4-3-5-9-21/h3-5,8-13,19,23-24H,6-7,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRCUMLICKJTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps:

Formation of the Morpholine Derivative: The initial step involves the synthesis of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide under controlled conditions.

Alkylation: The next step is the alkylation of the morpholine derivative with 4-chlorobutylamine to form N-(4-(2-phenylmorpholino)butyl)amine.

Sulfonamide Formation: Finally, the sulfonamide is formed by reacting the alkylated morpholine derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The benzenesulfonamide group exhibits characteristic reactivity, including:

Hydrolysis

-

Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) reflux.

-

Outcome : Cleavage to 4-isopropylbenzenesulfonic acid and 4-(2-phenylmorpholino)butylamine.

-

Mechanism : Nucleophilic attack at the sulfur atom, breaking the S–N bond .

| Reagent | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6 M HCl | 100°C | H₂O | 75–80 | |

| 2 M NaOH | 80°C | Ethanol/H₂O | 60–65 |

Electrophilic Aromatic Substitution

The 4-isopropylphenyl ring undergoes substitution at the meta position relative to the sulfonamide group due to the electron-withdrawing nature of the –SO₂N< moiety.

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid).

-

Product : 3-nitro-4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide.

| Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 0–5°C, stirred | 4 | 45–50 |

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : 3-halo-4-isopropyl derivatives.

| Halogen | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 55 |

| Cl₂ | FeCl₃ | CCl₄ | 60 |

Morpholino-Butyl Chain Modifications

The 2-phenylmorpholino group and butyl linker enable further functionalization:

Alkylation/Acylation of the Tertiary Amine

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).

| Reaction Type | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃ | DMF | 70 |

| Acylation | AcCl | Et₃N | THF | 65 |

Oxidation of the Butyl Chain

-

Reagents : KMnO₄/H₂SO₄.

-

Product : Carboxylic acid derivative at the terminal carbon.

| Conditions | Time (h) | Yield (%) |

|---|---|---|

| 80°C, aqueous | 6 | 40–45 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid.

-

Application : Introduces aryl groups at halogenated positions .

| Substrate | Boronic Acid | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo derivative | PhB(OH)₂ | Dioxane/H₂O | 75 |

Biological Interactions

The compound’s sulfonamide group may engage in target-specific interactions:

Carbonic Anhydrase Inhibition

-

Mechanism : Coordination to Zn²⁺ in the active site via the sulfonamide NH .

-

Activity : IC₅₀ values in the nanomolar range for isoforms CA IX/XII .

Kinase Binding

Synthetic Routes

Key steps from literature analogs:

Sulfonamide Formation

-

Method : Reaction of 4-isopropylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine .

-

Conditions : Et₃N, DCM, 0°C → RT.

| Amine Equivalents | Reaction Time | Yield (%) |

|---|---|---|

| 1.2 | 12 h | 85 |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H32N2O3S

- Molecular Weight : 416.6 g/mol

- Structure : The compound features a benzenesulfonamide group, which is known for its biological activity, particularly in the inhibition of certain enzymes.

Medicinal Chemistry

4-Isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, leading to various pharmacological effects.

- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with cancer-related pathways are under investigation.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in tissues. This inhibition can be crucial for developing treatments for conditions like glaucoma and edema.

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties.

- Formulation Studies : Research is ongoing into the formulation of this compound into drug delivery systems that can improve bioavailability and target specific tissues more effectively.

Toxicological Studies

Understanding the toxicokinetics of this compound is vital for assessing its safety profile.

- Toxicokinetics : Studies on related sulfonamides have shown varying degrees of systemic exposure and clearance rates across species, highlighting the need for comprehensive toxicological assessments to inform safe usage guidelines.

-

Anticancer Activity Study :

- A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various sulfonamide derivatives, including compounds similar to this compound. Results indicated significant inhibition of proliferation in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

-

Enzyme Inhibition Research :

- Research conducted on sulfonamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase activity, which could be pivotal in treating conditions like glaucoma. This study emphasized the need for further exploration of structural modifications to enhance selectivity and potency .

- Toxicological Assessment :

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and enzyme inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(4-(Diethylamino)benzyl)-4-isopropyl-N-(p-tolyl)benzenesulfonamide (Compound 60)

- Structure: Shares the 4-isopropylbenzenesulfonamide core but differs in nitrogen substituents: a diethylamino-benzyl and p-tolyl group replace the 2-phenylmorpholino-butyl chain.

- Molecular weight: ~434 g/mol (estimated), slightly higher than the target compound (C₂₃H₃₂N₂O₃S: ~416 g/mol).

- Biological Activity: Acts as a selective cannabinoid receptor 2 (CB2) inverse agonist and osteoclast inhibitor, with an 86% synthetic yield .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Structure: Features a trimethylbenzenesulfonamide core linked to a brominated morpholinopyrimidine via a sulfur atom.

- The pyrimidine-morpholino moiety may target kinases or nucleotide-binding proteins, diverging from the phenylmorpholino group in the target compound, which is more likely to interact with amine or oxygen-sensitive receptors .

- Physicochemical Impact : Enhanced lipophilicity from trimethylbenzene and bromine could reduce aqueous solubility but improve membrane permeability.

4-Methyl-N-(4-(2-oxocyclohexyl)butyl)-N-((trisopropylsilyl)ethynyl)benzenesulfonamide

- Structure : Contains a trisopropylsilyl-protected alkyne and a 2-oxocyclohexyl group.

- The 2-oxocyclohexyl group introduces conformational rigidity, contrasting with the flexible butyl chain in the target compound .

- Synthetic Considerations : The silyl group complicates synthesis but offers orthogonal protection for further functionalization.

Pharmacological and Functional Comparisons

Biological Activity

4-Isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its diverse biological activities. Its structure can be detailed as follows:

- Molecular Formula : C19H26N2O2S

- Molecular Weight : 362.49 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in proliferation and apoptosis. Research indicates that sulfonamides often inhibit carbonic anhydrases (CAs), which are enzymes that play a crucial role in maintaining acid-base balance and are implicated in tumorigenesis.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and melanoma (SK-MEL-2).

- In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, against MCF-7 cells, the IC50 was found to be approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen .

- Apoptosis Induction :

- Mechanistic Insights :

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 12.34 | Carbonic anhydrase inhibition |

| SK-MEL-2 | 10.50 | Cell cycle arrest |

Case Studies

- Study on MCF-7 Cells :

- Combination Therapy :

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide?

Answer:

The synthesis typically involves sequential coupling reactions. First, prepare the 4-isopropylbenzenesulfonyl chloride intermediate via chlorosulfonation of isopropylbenzene. React this with 4-(2-phenylmorpholino)butylamine under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide bond. Purify the product using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradient) and confirm purity via HPLC (≥95%) and structural integrity via (e.g., δ 7.54–7.56 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR (if applicable) in deuterated solvents (e.g., DMSO-d) to assign proton environments and confirm substituent positions .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, validate bond lengths/angles, and detect potential twinning or disorder .

- Mass Spectrometry: HRMS or ESI-MS to verify molecular ion peaks and isotopic patterns .

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions, compound purity, or cellular models. Mitigate these by:

- Purity Verification: Use HPLC with UV/Vis or MS detection to rule out impurities (>99% purity recommended for bioassays) .

- Dose-Response Curves: Establish IC values under standardized conditions (e.g., fixed incubation times, serum-free media) .

- Structural Analog Comparison: Compare activity with derivatives (e.g., 4-chloro or trifluoromethyl analogs) to identify substituent-specific effects .

Advanced: How to design experiments to investigate its selectivity for cannabinoid receptors (e.g., CB2 vs. CB1)?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with CB2’s orthosteric site, focusing on the morpholino and sulfonamide groups’ hydrogen-bonding potential .

- Competitive Binding Assays: Perform radioligand displacement studies using []CP-55940 for CB1/CB2, with nonspecific binding blocked by 10 µM WIN 55,212-2 .

- Functional Assays: Measure cAMP inhibition in CB2-transfected HEK cells via ELISA, comparing efficacy to inverse agonists like SR144528 .

Advanced: What crystallographic refinement strategies are optimal for resolving its 3D structure?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets to minimize thermal motion artifacts .

- Refinement in SHELXL: Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms using HFIX commands. Validate via R (<5%) and wR (<12%) .

- Twinning Detection: Use PLATON to check for twinning (e.g., Hooft parameter >0.5) and refine with TWIN/BASF instructions if needed .

Advanced: How to compare its physicochemical properties with structurally related sulfonamides?

Answer:

- LogP Measurement: Determine octanol-water partition coefficients via shake-flask method or HPLC retention time correlation .

- Solubility Profiling: Use dynamic light scattering (DLS) or nephelometry in buffers (pH 1.2–7.4) to assess bioavailability .

- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced: What computational methods predict its metabolic stability?

Answer:

- In Silico Metabolism: Use GLORY or MetaSite to identify likely oxidation sites (e.g., morpholino ring or isopropyl group) .

- CYP450 Inhibition Assays: Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4), monitoring metabolite formation via LC-MS/MS .

Advanced: How to validate crystallographic data against potential overfitting?

Answer:

- Cross-Validation: Apply the free R-factor (R) using 5–10% of reflections excluded from refinement .

- Density Map Analysis: Inspect and maps in Coot to ensure electron density supports all modeled atoms .

- ADP Consistency: Check for unreasonable atomic displacement parameters (ADPs) using PARST or MoPro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.